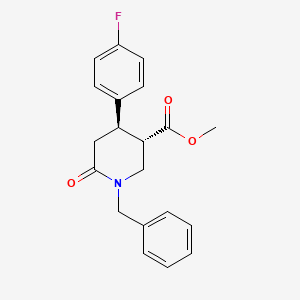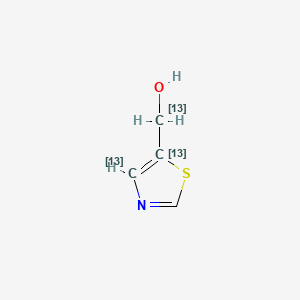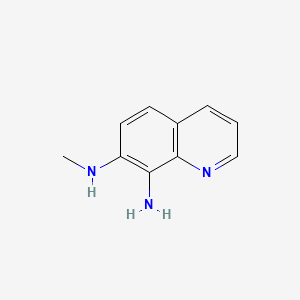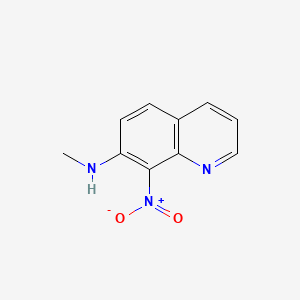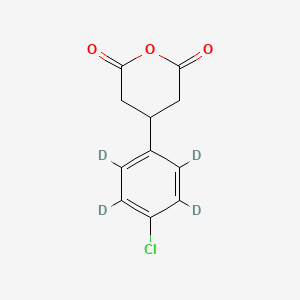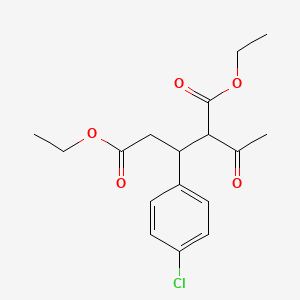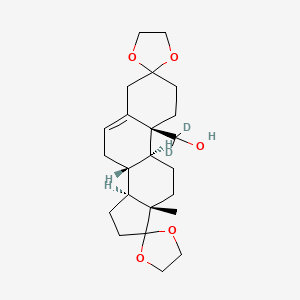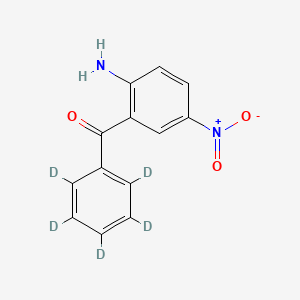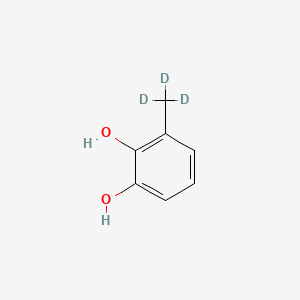
3-Methylcatechol-d3
概述
描述
3-Methylcatechol-d3 is a deuterated derivative of 3-Methylcatechol, an organic compound with the molecular formula C7H5D3O2. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, with a methyl group at the third position. It is commonly used in scientific research due to its stable isotopic labeling, which aids in various analytical and biochemical studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcatechol-d3 typically involves the deuteration of 3-Methylcatechol. One common method is the catalytic hydrogenation of 3-Methylcatechol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes. For instance, recombinant strains of Escherichia coli expressing specific genes from the toluene degradation pathway can be used to produce 3-Methylcatechol, which is then subjected to deuteration.
化学反应分析
Types of Reactions: 3-Methylcatechol-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
3-Methylcatechol-d3 is widely used in scientific research, including:
Chemistry: As a stable isotopic label in mass spectrometry and nuclear magnetic resonance studies.
Biology: In the study of metabolic pathways and enzyme kinetics.
Medicine: As a tracer in pharmacokinetic studies.
Industry: In the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Methylcatechol-d3 involves its interaction with specific enzymes and metabolic pathways. For instance, it can be metabolized by catechol 1,2-dioxygenase, leading to the formation of intermediates that participate in various biochemical reactions. The deuterium labeling allows for precise tracking of these metabolic processes .
相似化合物的比较
3-Methylcatechol: The non-deuterated form of 3-Methylcatechol-d3.
2,3-Dihydroxytoluene: Another isomer of methylbenzenediol.
3-Methylpyrocatechol: A synonym for 3-Methylcatechol.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and quantification are required .
属性
IUPAC Name |
3-(trideuteriomethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSWEKYNAOWQDF-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676028 | |
| Record name | 3-(~2~H_3_)Methylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189946-33-5 | |
| Record name | 3-(~2~H_3_)Methylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)
![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)

